molecular formula C8H4BrF3O3 B12864875 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid

Cat. No.: B12864875
M. Wt: 285.01 g/mol
InChI Key: UXQXTXJCABYXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-5-(trifluoromethyl)benzoic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions. For example:

  • Amination : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields amino derivatives.

  • Hydroxylation : Hydrolysis with aqueous NaOH at elevated temperatures replaces bromine with a hydroxyl group.

Reaction TypeReagents/ConditionsYieldKey Product
AminationNH₃, DMF, 90°C72%3-Amino-4-hydroxy-5-(trifluoromethyl)benzoic acid
Hydroxylation2M NaOH, 110°C68%4,5-Dihydroxy-3-(trifluoromethyl)benzoic acid

The trifluoromethyl group at position 5 enhances electron withdrawal, polarizing the C–Br bond and facilitating substitution.

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation:

  • Esterification : Treatment with methanol/H₂SO₄ under reflux produces methyl esters.

  • Amidation : Coupling with amines via EDCI/HOBt yields bioactive amides.

ReactionConditionsApplication
EsterificationMeOH, H₂SO₄, reflux, 6hProdrug synthesis
AmidationEDCI, HOBt, DIPEA, RT, 12hEnzyme inhibitors

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group at position 4 activates the ring for EAS at the ortho/para positions, though steric hindrance from the trifluoromethyl group limits reactivity.

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 6 (para to hydroxyl).

  • Sulfonation : Fuming H₂SO₄ at 60°C produces sulfonic acid derivatives.

Oxidation and Reduction

  • Oxidation : The hydroxyl group is oxidized to a ketone using CrO₃/H₂SO₄, though competing decarboxylation may occur.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring, but the trifluoromethyl group remains intact .

ProcessConditionsOutcome
OxidationCrO₃, H₂SO₄, 50°C, 3h4-Oxo derivative (partial decarboxylation)
ReductionH₂ (1 atm), Pd/C, EtOHPartially saturated ring

Metal-Catalyzed Cross-Coupling

The bromine atom enables Suzuki-Miyaura and Ullmann couplings:

  • Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) yields biaryl derivatives.

  • Ullmann Coupling : CuI/1,10-phenanthroline mediates coupling with aryl halides.

Coupling TypeConditionsYield
SuzukiPd(PPh₃)₄, K₂CO₃, dioxane, 90°C78%
UllmannCuI, phenanthroline, DMF, 120°C65%

Decarboxylation

Thermal decarboxylation (180–200°C) removes the carboxylic acid group, forming 3-bromo-4-hydroxy-5-(trifluoromethyl)benzene. This reaction is critical for generating intermediates in polymer chemistry.

Functional Group Interconversion

  • Hydroxyl Group Alkylation : Treatment with methyl iodide/K₂CO₃ yields methyl ethers.

  • Trifluoromethyl Stability : The –CF₃ group resists hydrolysis under acidic/basic conditions, ensuring its retention in most reactions .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SNAr mechanism, accelerated by electron-withdrawing groups (–CF₃, –COOH).

  • Coupling Reactions : Oxidative addition of Pd⁰ to C–Br bonds initiates cross-coupling.

This compound’s versatility stems from its balanced electronic (–CF₃, –Br) and steric profile, enabling tailored modifications for drug discovery and materials engineering. Experimental protocols emphasize temperature control and catalyst selection to optimize yields .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₄BrF₃O₃
  • Molecular Weight : 285.01 g/mol

The compound features a bromine atom, a hydroxy group, and a trifluoromethyl group attached to a benzoic acid framework. These functional groups contribute to its unique chemical properties, enhancing its biological activity and potential applications.

Medicinal Chemistry

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid has been studied for its biological activity, particularly as a candidate for enzyme inhibition in pharmaceutical applications. The trifluoromethyl group increases lipophilicity, which may enhance cellular uptake and interaction with intracellular targets.

Mechanism of Action :

  • The compound may act as an inhibitor by binding to enzyme active sites, blocking substrate access. This mechanism is crucial in the development of drugs targeting specific diseases.

Agrochemicals

The compound's structural characteristics make it suitable for development as an agrochemical agent. Its ability to interact with biological systems suggests potential use in pest control or as a herbicide.

Case Study 1: Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound can effectively inhibit enzymes associated with various cancers. A high-throughput screening identified several hits that demonstrated significant inhibition rates against MYC oncogenes, suggesting that this compound could be further explored for therapeutic uses against cancer .

Case Study 2: Antifungal Activity

In vitro studies have shown that derivatives of salicylic acid, including those related to this compound, exhibit antifungal properties. These findings highlight the potential for developing new antifungal agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxybenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-Hydroxy-5-(trifluoromethyl)benzoic acid:

    3-Bromo-5-(trifluoromethyl)benzoic acid: Lacks the hydroxyl group, altering its oxidation and reduction reactions.

Uniqueness

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, hydroxyl, and trifluoromethyl groups on the benzoic acid core. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased binding affinity in biological systems, making it valuable for specialized applications in research and industry.

Biological Activity

3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid (C₈H₄BrF₃O₃) is an organic compound notable for its diverse biological activities, which stem from its unique structural features, including a bromine atom, a hydroxy group, and a trifluoromethyl group. This article explores the compound's biological activity, potential applications in medicinal chemistry, and relevant research findings.

Structural Characteristics

The molecular structure of this compound contributes significantly to its biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and interaction with intracellular targets. The presence of the hydroxy group is crucial for biological activity, as it can participate in hydrogen bonding and influence the compound's pharmacological profile.

Feature Description
Molecular FormulaC₈H₄BrF₃O₃
Molecular Weight285.01 g/mol
Functional GroupsBromine, Hydroxy (-OH), Trifluoromethyl (-CF₃)

Biological Activity

Research indicates that this compound exhibits significant biological activity relevant to pharmaceutical applications. Its mechanism of action may involve inhibition of specific enzymes by binding to their active sites, thereby blocking substrate access. This property is particularly important in drug design and development.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. For example, compounds containing trifluoromethyl groups have shown enhanced potency in inhibiting specific enzymes compared to their non-fluorinated counterparts. Studies suggest that the inclusion of the trifluoromethyl group can increase the potency of inhibitors by enhancing their binding affinity to target enzymes .

Case Studies and Research Findings

  • Antibacterial Activity : Preliminary studies indicate that this compound may possess antibacterial properties. Similar compounds with hydroxyl groups have demonstrated effectiveness against various strains of bacteria, suggesting that this compound could also exhibit such activity .
  • Pharmacological Profiling : In a comparative study involving structurally similar compounds, this compound was evaluated for its pharmacological properties. The results indicated that its structural features contributed to a distinct reactivity profile compared to other benzoic acid derivatives.
  • Potential Applications : Given its structural characteristics and biological activity, this compound may find applications in developing new pharmaceuticals targeting specific diseases or conditions. Its ability to penetrate cell membranes effectively could make it suitable for drug delivery systems .

Q & A

Q. Basic: What are the key synthetic strategies for preparing 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid in a laboratory setting?

Answer:
The synthesis typically involves functionalizing a benzoic acid scaffold. A common approach includes:

  • Electrophilic aromatic substitution : Bromination of a pre-functionalized benzoic acid derivative using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .
  • Hydroxylation : Introduction of the hydroxyl group via directed ortho-metalation (DoM) or hydrolysis of a protected intermediate (e.g., methyl ether) using BBr₃ or HI .
  • Trifluoromethylation : Late-stage introduction via cross-coupling (e.g., using Cu-mediated Ullmann coupling) or direct fluorination of a methyl group using SF₄ or Ruppert-Prakash reagents .

Critical considerations :

  • Steric hindrance from the trifluoromethyl group may necessitate elevated temperatures or prolonged reaction times.
  • Protect the hydroxyl group during bromination to avoid side reactions .

Q. Advanced: How can crystallographic data resolve contradictions in the regioselectivity of bromination in poly-substituted benzoic acids?

Answer:
X-ray crystallography (e.g., using SHELXL ) can unambiguously determine the position of bromine in the presence of competing substituents (hydroxyl, trifluoromethyl). Key steps:

  • Structure solution : Use single-crystal diffraction to assign atomic positions.
  • Electron density maps : Compare experimental data with density maps to confirm bromine placement, especially if NMR/LCMS data are ambiguous .
  • Validation : Cross-check with computational methods (DFT) to predict preferential bromination sites based on electronic effects .

Example : In this compound, crystallography can distinguish between para-bromination (relative to hydroxyl) versus meta-bromination (relative to trifluoromethyl) .

Q. Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., hydroxyl proton at δ 10–12 ppm; CF₃ splitting patterns) .
    • ¹⁹F NMR : Confirm trifluoromethyl group integrity (δ -60 to -70 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M-H]⁻) and isotopic pattern for bromine .
  • HPLC-PDA : Assess purity (>95%) and detect trace byproducts (e.g., dehalogenated derivatives) .

Q. Advanced: How does the trifluoromethyl group influence the compound’s acidity and binding affinity in biological assays?

Answer:
The CF₃ group is strongly electron-withdrawing, which:

  • Increases acidity : Lowers the pKa of the hydroxyl group (estimated ΔpKa ≈ 1–2 units compared to non-fluorinated analogs), enhancing hydrogen-bonding potential .
  • Modulates binding : In docking studies, CF₃ improves hydrophobic interactions and stabilizes ligand-receptor complexes (e.g., enzyme active sites). For example, similar compounds inhibit microbial leucyl-tRNA synthetase via π-π stacking and halogen bonding .

Methodological note : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding thermodynamics .

Q. Basic: What are the stability concerns for this compound under standard laboratory storage conditions?

Answer:

  • Light sensitivity : The bromine and hydroxyl groups make the compound prone to photodegradation. Store in amber vials at -20°C .
  • Moisture : Hydrolysis of the trifluoromethyl group is unlikely, but the hydroxyl group may esterify in acidic conditions. Use desiccants .
  • Oxidation : Avoid exposure to strong oxidizers (e.g., peroxides), which may degrade the aromatic ring .

Q. Advanced: How can computational methods guide the design of derivatives for enhanced bioactivity?

Answer:

  • Molecular docking : Predict interactions with target proteins (e.g., kinases, synthases) using software like AutoDock or Schrödinger. Focus on substituent effects:
    • Bromine: Halogen bonding with backbone carbonyls.
    • CF₃: Hydrophobic pocket filling .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict reactivity in nucleophilic/electrophilic environments .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust generation.
  • Waste disposal : Collect halogenated waste separately for incineration .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Q. Advanced: How can regioselective cross-coupling reactions (e.g., Suzuki, Heck) be applied to functionalize this compound?

Answer:

  • Suzuki coupling : Replace bromine with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in DMF/H₂O at 80°C .
  • Sonogashira coupling : Introduce alkynes using CuI/Pd(PPh₃)₂Cl₂ and triethylamine .
    Challenges :
  • The hydroxyl group may require protection (e.g., as a TBS ether) to prevent side reactions.
  • Steric hindrance from CF₃ may reduce coupling efficiency; optimize catalyst loading (e.g., 5 mol% Pd) .

Q. Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Antimicrobial agents : Structural analogs inhibit bacterial enzymes (e.g., dihydrofolate reductase) .
  • Anticancer scaffolds : Derivatives act as kinase inhibitors (e.g., targeting EGFR or VEGFR) .
  • Probe development : Radiolabeled (¹⁸F) versions for PET imaging of enzyme activity .

Q. Advanced: How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Answer:

  • Variable temperature NMR : Identify dynamic processes (e.g., rotamerism of CF₃ group) by observing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Assign coupled protons and confirm spatial proximity of substituents .
  • Isotopic labeling : Synthesize ¹³C-labeled CF₃ to simplify splitting patterns in crowded regions .

Properties

Molecular Formula

C8H4BrF3O3

Molecular Weight

285.01 g/mol

IUPAC Name

3-bromo-4-hydroxy-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H4BrF3O3/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2,13H,(H,14,15)

InChI Key

UXQXTXJCABYXBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.